5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 103030-69-9
VCID: VC20835065
InChI: InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H
SMILES: COC1=CC=CC2=C1CCNC2.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 103030-69-9

Cat. No.: VC20835065

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 103030-69-9

Specification

CAS No. 103030-69-9
Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H
Standard InChI Key GBWPQBYOAUWWLS-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CCNC2.Cl
Canonical SMILES COC1=CC=CC2=C1CCNC2.Cl

Introduction

Chemical Identity and Properties

Basic Identification

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class of compounds, which represents an important category of heterocyclic structures in organic and medicinal chemistry. The compound is identified by its unique CAS registry number 103030-69-9, which serves as its international identification marker in chemical databases and literature. Its molecular formula is C10H14ClNO with a molecular weight of 199.68 g/mol, making it a relatively small molecule that can potentially cross biological barriers such as the blood-brain barrier. The IUPAC name confirms its structure as containing a tetrahydroisoquinoline core with a methoxy substituent at the 5-position, followed by hydrochloride salt formation to enhance stability and solubility properties.

Structural Characteristics

The core structure of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride features a partially hydrogenated isoquinoline ring system with a methoxy group specifically positioned at the 5-position. This structural arrangement provides the compound with distinct chemical and pharmacological properties that differentiate it from other tetrahydroisoquinoline derivatives. The methoxy group at the 5-position introduces electron-donating properties that affect the electron density distribution across the aromatic ring, potentially influencing binding interactions with biological targets. The tetrahydroisoquinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals, which explains the significant research interest in this compound and its derivatives . The hydrochloride salt formation enhances the compound's water solubility while maintaining stability for research and pharmaceutical applications.

Physical and Chemical Properties

The physical state of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride at room temperature is typically described as a crystalline solid, often appearing as white or off-white powder. Like other tetrahydroisoquinoline derivatives, this compound exhibits specific chemical behaviors that are characteristic of its structural class. The compound can undergo various chemical transformations, particularly oxidation reactions that may modify its structure for different pharmacological explorations. The presence of the secondary amine in the tetrahydroisoquinoline structure makes it susceptible to nucleophilic substitution reactions, allowing for potential functionalization at this position. The methoxy group can be involved in hydrogen bonding interactions, which may contribute to its binding affinity for certain proteins and receptors in biological systems.

Synthesis Methodologies

Common Synthetic Routes

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically employs several established routes common to tetrahydroisoquinoline chemistry. One predominant synthetic approach involves the Pictet-Spengler reaction, which has been widely utilized for constructing the tetrahydroisoquinoline core structure. This reaction typically involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For 5-Methoxy-1,2,3,4-tetrahydroisoquinoline specifically, the synthesis would begin with an appropriately substituted phenylethylamine containing the methoxy group at the position that would become the 5-position in the final product. The reaction conditions usually require careful control of temperature and pH to ensure regioselectivity and high yield of the desired product.

Advanced Synthetic Approaches

More sophisticated synthetic methodologies for tetrahydroisoquinoline derivatives have been developed to improve yields, stereoselectivity, and functionality. Modern approaches may utilize transition metal catalysis, flow chemistry, or microwave-assisted synthesis to enhance reaction efficiency. Some advanced methods involve chemoselective strategies for direct formation of substituted tetrahydroisoquinolines, as demonstrated in research focusing on oxiranylmethyl tosylate derivatives reacting with tetrahydroisoquinolines . These advanced approaches often allow for more precise control over the regio- and stereochemistry of the reaction, which is crucial when synthesizing compounds for pharmaceutical or research applications. The final step in preparing 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves treatment with hydrochloric acid to form the stable salt, enhancing both shelf life and solubility characteristics for research purposes.

Industrial Production Considerations

For larger-scale production, the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride requires optimization of reaction conditions to improve efficiency and reduce waste. Industrial methods often employ continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The purification processes typically involve recrystallization techniques or column chromatography to ensure high purity levels required for research applications. Quality control measures include verification of structure and purity through analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These industrial considerations become particularly important when the compound is being produced for widespread research applications or potential pharmaceutical development.

Biological Activities and Mechanisms

Neurotransmitter Interactions

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates significant interactions with neurotransmitter systems in the brain, making it a compound of interest in neuropharmacology research. The compound is believed to exhibit affinity for dopamine receptors, which are crucial in various neurological processes including motor control, motivation, reward, and cognitive functions. This interaction with dopaminergic systems suggests potential applications in conditions characterized by dopamine dysregulation, such as Parkinson's disease, schizophrenia, or addiction disorders. Beyond dopamine, tetrahydroisoquinoline derivatives are known to influence other neurotransmitter systems, potentially including serotonergic, glutamatergic, or cholinergic pathways, though specific interactions for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in these systems require further elucidation through targeted receptor binding studies and functional assays.

Anti-inflammatory Properties

Tetrahydroisoquinoline derivatives, including compounds similar to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have demonstrated anti-inflammatory activities in various research models. The mechanisms behind these anti-inflammatory effects may involve inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling pathways. The specific positioning of the methoxy group at the 5-position of the tetrahydroisoquinoline scaffold might contribute to these anti-inflammatory properties through specific interactions with target proteins involved in inflammation cascades. This anti-inflammatory potential suggests possible applications in inflammatory conditions affecting the central nervous system or other tissues, though rigorous efficacy and safety studies would be required before clinical applications could be considered.

Structure-Activity Relationship Studies

Importance of the Methoxy Group Position

Structure-activity relationship (SAR) studies are crucial for understanding how the specific positioning of the methoxy group at the 5-position affects the biological activity of this tetrahydroisoquinoline derivative. The 5-position methoxyation likely influences the electron density distribution across the aromatic ring, which can significantly impact binding affinities to target proteins and receptors. Comparative studies between 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and its isomers with methoxy groups at different positions (such as 6, 7, or 8-positions) would provide valuable insights into how position-specific substitution affects pharmacological profiles. These SAR studies help medicinal chemists design more targeted and effective compounds by understanding how structural modifications alter biological activities, potentially leading to derivatives with enhanced therapeutic potential or reduced side effects.

Comparison with Related Tetrahydroisoquinoline Derivatives

When compared to other tetrahydroisoquinoline derivatives, such as 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1955494-70-8), the 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride shows distinct differences in chemical properties and potentially in biological activities. The presence of different substituents, such as halogens versus alkoxy groups, significantly alters the electronic and steric properties of these molecules, resulting in varying affinities for biological targets. Comparative analysis between these related compounds provides researchers with a deeper understanding of how specific structural elements contribute to observed biological effects. This knowledge is invaluable for rational drug design approaches aiming to optimize tetrahydroisoquinoline scaffolds for specific therapeutic applications or research tools.

PropertyValueSource
CAS Number103030-69-9
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Physical AppearanceWhite or off-white powder
IUPAC Name5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChINot fully specified in sources-
SMILES NotationCOC1=C2CNCCC2=CC=C1.Cl
SolubilityEnhanced in water (as hydrochloride salt)

Biological Activity Profile

The biological activity profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride encompasses several key mechanisms and potential applications:

Biological ActivityDescriptionPotential Applications
Neurotransmitter ModulationInteraction with dopamine receptors and potential influence on other neurotransmitter systemsResearch on neurological disorders, potential treatments for conditions involving dopamine dysregulation
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines and modulation of inflammatory pathwaysInvestigation of neuroinflammatory conditions and potential anti-inflammatory therapeutics
Enzymatic InteractionsModulation of various enzyme systems relevant to neurological functionResearch tools for enzymatic pathways, potential enzyme-targeted therapeutics
Neuroprotective PotentialPossible protection against neuronal damage via multiple mechanismsResearch on neurodegenerative disorders such as Parkinson's and Alzheimer's disease

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